molecular formula C7H4Br2O2 B3034314 4,5-Dibromo-2-hydroxybenzaldehyde CAS No. 156089-67-7

4,5-Dibromo-2-hydroxybenzaldehyde

Cat. No.: B3034314
CAS No.: 156089-67-7
M. Wt: 279.91 g/mol
InChI Key: XGZSRBKYCGVPRD-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4Br2O2. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 4th and 5th positions, and a hydroxyl group is present at the 2nd position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Biochemical Analysis

Biochemical Properties

4,5-Dibromo-2-hydroxybenzaldehyde plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with transition metal complexes, forming Schiff base ligands that exhibit significant pharmacological properties . These interactions often involve the binding of this compound to metal ions via phenolic oxygen and azomethine nitrogen atoms, leading to the formation of stable complexes . These complexes have been studied for their antimicrobial and anticancer activities, demonstrating the potential of this compound in therapeutic applications .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound exhibits antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger . Additionally, it has shown anticancer activity against MCF-7 breast cancer cell lines, indicating its potential to inhibit cancer cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms Schiff base ligands with transition metal ions, which can interact with biomolecules through molecular docking . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound has been shown to induce changes in gene expression, contributing to its antimicrobial and anticancer activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained antimicrobial and anticancer activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may not exhibit significant activity, while higher doses can lead to pronounced antimicrobial and anticancer effects . At very high doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been shown to form stable complexes with transition metal ions, which can participate in metabolic reactions . These interactions can affect the overall metabolic balance within cells, contributing to the compound’s antimicrobial and anticancer activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . Studies have shown that this compound can be distributed uniformly within cells, leading to effective antimicrobial and anticancer activities .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with biomolecules, contributing to its overall biochemical properties and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dibromo-2-hydroxybenzaldehyde can be synthesized through the bromination of 2-hydroxybenzaldehyde. The process involves the addition of bromine to 2-hydroxybenzaldehyde in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves a continuous pipeline reaction device. This method uses p-cresol and bromine as raw materials, with a two-stage control process involving low and high temperatures. This approach minimizes side reactions and improves yield .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4,5-Dibromo-2-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized organic compounds and in various research applications .

Properties

IUPAC Name

4,5-dibromo-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZSRBKYCGVPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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